1-(2,2-Diethoxyethyl)-3-dodecylurea
Description
1-(2,2-Diethoxyethyl)-3-dodecylurea is a urea derivative featuring a dodecyl (C12) alkyl chain and a diethoxyethyl functional group. Urea derivatives are widely utilized in pharmaceutical intermediates, agrochemicals, and surfactants due to their hydrogen-bonding capacity and structural versatility. The diethoxyethyl moiety enhances solubility in organic solvents and may contribute to metabolic stability, while the long dodecyl chain imparts hydrophobic properties, making the compound suitable for applications requiring lipid compatibility or controlled release .
Properties
CAS No. |
102433-17-0 |
|---|---|
Molecular Formula |
C19H40N2O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-(2,2-diethoxyethyl)-3-dodecylurea |
InChI |
InChI=1S/C19H40N2O3/c1-4-7-8-9-10-11-12-13-14-15-16-20-19(22)21-17-18(23-5-2)24-6-3/h18H,4-17H2,1-3H3,(H2,20,21,22) |
InChI Key |
QACMUCLEWICCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NCC(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-3-dodecylurea typically involves the reaction of dodecylamine with 2,2-diethoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Dodecylamine} + \text{2,2-Diethoxyethyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)-3-dodecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-3-dodecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-dodecylurea is primarily based on its ability to interact with biological membranes. The long dodecyl chain allows the compound to integrate into lipid bilayers, while the urea moiety can form hydrogen bonds with membrane proteins. This dual interaction can disrupt membrane integrity and affect cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2,2-Diethoxyethyl)-3-dodecylurea with structurally related urea derivatives and diethoxyethyl-containing compounds. Key differences in substituents, physicochemical properties, and applications are highlighted.
Key Findings:
Substituent Effects on Properties: The dodecyl chain in this compound increases hydrophobicity compared to methyl or ethyl analogs, making it less soluble in aqueous systems but advantageous for lipid-based formulations .
Safety Profiles :
- Brominated derivatives (e.g., 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole) exhibit higher acute toxicity and corrosivity compared to urea analogs, likely due to the reactive bromo and pyrazole groups .
- Long alkyl chains (e.g., dodecyl) may reduce volatility but require precautions against bioaccumulation risks .
Synthetic Relevance :
- Diethoxyethyl-containing compounds are often synthesized via nucleophilic substitution or alkylation, as seen in the preparation of 1-(2,2'-Diethoxyethyl)-3-methyl-imidazolium bromide (). This suggests shared synthetic routes for related urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
